molecular formula C26H52N6O11S B1662195 Deferoxamine mesylate CAS No. 138-14-7

Deferoxamine mesylate

Cat. No. B1662195
CAS RN: 138-14-7
M. Wt: 656.8 g/mol
InChI Key: IDDIJAWJANBQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deferoxamine mesylate, also known as Desferrioxamine Mesylate or DFOM, is an iron-chelating agent . It is used to remove excess iron from the body in anemia or thalassemia patients who have many blood transfusions . It is also used with other medicines to treat acute iron poisoning, especially in small children . Deferoxamine combines with iron in the blood .


Synthesis Analysis

The synthesis of Deferoxamine mesylate involves the reaction of the terminal primary amino group with fatty and aromatic acid chlorides or anhydrides . This results in more lipophilic amides, which have higher melting points, indicating strong intermolecular interactions in the solid phase .


Molecular Structure Analysis

The empirical formula of Deferoxamine mesylate is C25H48N6O8 · xCH4O3S . Its molecular weight on a free base basis is 560.68 .


Chemical Reactions Analysis

Deferoxamine mesylate forms a stable complex with iron, preventing the iron from entering into further chemical reactions . It readily chelates iron from ferritin and hemosiderin but not readily from transferrin .


Physical And Chemical Properties Analysis

Deferoxamine mesylate is a faint yellow powder .

Safety And Hazards

Deferoxamine mesylate is contraindicated in patients with severe renal disease or anuria . Ocular and auditory disturbances have been reported when it was administered over prolonged periods of time, at high doses, or in patients with low ferritin levels . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Deferoxamine mesylate has shown promise as a potential treatment for chronic, radiation-induced soft tissue injury . It has also been suggested as a potential therapy for hemorrhagic transformation after ischemic stroke . Further studies are needed to confirm these potential uses .

properties

IUPAC Name

N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48N6O8.CH4O3S/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;1-5(2,3)4/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDIJAWJANBQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52N6O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6037649
Record name Deferoxamine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deferoxamine mesylate

CAS RN

138-14-7
Record name Deferoxamine mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deferoxamine mesylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deferoxamine mesylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756718
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Deferoxamine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Deferoxamine mesilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.832
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEFEROXAMINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9TKO7EO6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deferoxamine mesylate
Reactant of Route 2
Deferoxamine mesylate
Reactant of Route 3
Deferoxamine mesylate
Reactant of Route 4
Reactant of Route 4
Deferoxamine mesylate
Reactant of Route 5
Reactant of Route 5
Deferoxamine mesylate
Reactant of Route 6
Reactant of Route 6
Deferoxamine mesylate

Citations

For This Compound
6,800
Citations
M Selim - Stroke, 2009 - Am Heart Assoc
… Extensive preclinical investigations indicate that the iron chelator, deferoxamine mesylate, is effective in limiting hemoglobin- and iron-mediated neurotoxicity. However, clinical studies …
Number of citations: 141 www.ahajournals.org
…, Deferoxamine Mesylate in Intracerebral Hemorrhage … - Stroke, 2011 - Am Heart Assoc
Background and Purpose— Treatment with the iron chelator, deferoxamine mesylate (DFO), improves neurological recovery in animal models of intracerebral hemorrhage (ICH). We …
Number of citations: 147 www.ahajournals.org
M Selim, LD Foster, CS Moy, G Xi, MD Hill… - The Lancet …, 2019 - thelancet.com
… We aimed to assess the safety of the iron chelator deferoxamine mesylate in patients with intracerebral haemorrhage and to establish whether the drug merits investigation in a phase 3 …
Number of citations: 176 www.thelancet.com
DM Hayes, RM Reilly, MMC Lee - Canadian Journal of Hospital …, 1994 - cjhp-online.ca
ABSTRACT Deferoxamine mesylate (DFO) is administered using a portable IV infusion pump for the treatment of iron overload secondary to transfusions of red blood cells in patients …
Number of citations: 4 www.cjhp-online.ca
Y Yu, W Zhao, C Zhu, Z Kong, Y Xu, G Liu, X Gao - PLoS One, 2015 - journals.plos.org
… of deferoxamine mesylate for … of deferoxamine mesylate for hematoma and edema absorption after ICH, and provides clinical evidence for ICH treatment with deferoxamine mesylate. …
Number of citations: 51 journals.plos.org
A Klettner, S Koinzer, V Waetzig… - … and ocular toxicology, 2010 - Taylor & Francis
Deferoxamine mesylate is clinically used as a chelating agent but might induce retinopathy. To evaluate its effect on the retinal pigment epithelium (RPE), porcine RPE cells were …
Number of citations: 37 www.tandfonline.com
M Selim - Translational stroke research, 2010 - Springer
The iron chelator, deferoxamine mesylate (DFO), has shown neuroprotective effects, mediated via suppression of iron-induced hydroxyl radical formation, in various animal models of …
Number of citations: 25 link.springer.com
A Salimi, BSM Zadeh, M Kazemi - Research in pharmaceutical …, 2019 - ncbi.nlm.nih.gov
Deferoxamine mesylate (DFO) is administered as a slow subcutaneous or intravenous infusion due to its poor oral bioavailability and lack of dose proportionality. The aim of the present …
Number of citations: 32 www.ncbi.nlm.nih.gov
M Lazaridou, E Christodoulou, M Nerantzaki… - Pharmaceutics, 2020 - mdpi.com
… The objective of this study was to develop chitosan (CS) nanoparticles (NPs) loaded with deferoxamine mesylate (DFO) for slow release of this iron-chelating drug. Drug …
Number of citations: 72 www.mdpi.com
G Rassu, E Soddu, M Cossu, A Brundu, G Cerri… - Journal of controlled …, 2015 - Elsevier
We propose the formulation and characterization of solid microparticles as nasal drug delivery systems able to increase the nose-to-brain transport of deferoxamine mesylate (DFO), a …
Number of citations: 132 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.